Cas no 1824061-72-4 (2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one)
2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one
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2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C196691-100mg |
2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one |
1824061-72-4 | 100mg |
$ 115.00 | 2022-04-01 | ||
| TRC | C196691-500mg |
2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one |
1824061-72-4 | 500mg |
$ 435.00 | 2022-04-01 | ||
| TRC | C196691-1g |
2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one |
1824061-72-4 | 1g |
$ 680.00 | 2022-04-01 | ||
| Life Chemicals | F1908-1406-0.25g |
2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one |
1824061-72-4 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
| Life Chemicals | F1908-1406-0.5g |
2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one |
1824061-72-4 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
| Life Chemicals | F1908-1406-1g |
2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one |
1824061-72-4 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
| Life Chemicals | F1908-1406-2.5g |
2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one |
1824061-72-4 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
| Life Chemicals | F1908-1406-5g |
2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one |
1824061-72-4 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
| Life Chemicals | F1908-1406-10g |
2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one |
1824061-72-4 | 95%+ | 10g |
$3532.0 | 2023-09-07 |
2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one
Professional Introduction to Compound with CAS No. 1824061-72-4 and Product Name: 2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one
The compound with the CAS number 1824061-72-4 and the product name 2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique spirocyclic structure and functional groups, has garnered considerable attention due to its potential applications in drug development and molecular biology research.
At the core of this compound's structure lies a spirocyclic framework, which is a key feature contributing to its distinct chemical properties. The spiro[3.5]nonane core is a bicyclic system consisting of a seven-membered oxygen-containing ring fused to a nine-membered carbon-containing ring. This configuration imparts remarkable stability and flexibility to the molecule, making it an attractive scaffold for medicinal chemists. The presence of an azaspiro ring system further enhances its complexity, offering multiple sites for functionalization and interaction with biological targets.
The chloro substituent at the 2-position of the ethanone moiety introduces electrophilicity, facilitating further derivatization and enabling the compound to participate in various chemical reactions. This feature is particularly valuable in synthetic chemistry, where it can be leveraged to create more complex molecules with tailored properties. Additionally, the 2-oxa group within the spirocyclic structure contributes to hydrogen bonding capabilities, which can be crucial for binding interactions with proteins and other biomolecules.
Recent advancements in computational chemistry have allowed researchers to predict the biological activity of this compound with greater precision. Molecular modeling studies suggest that 2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for therapeutic intervention. Specifically, its structural motifs have been found to mimic natural substrates or inhibitors, potentially leading to the development of novel drugs targeting neurological disorders, inflammation, and metabolic diseases.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial assays indicate that it demonstrates moderate affinity for specific protein targets, suggesting its utility as a lead compound in drug discovery programs. The spirocyclic core appears to enhance binding stability, while the chloro and azaspiro substituents modulate activity through steric and electronic effects. These findings align with emerging trends in medicinal chemistry, where structural complexity is leveraged to optimize drug-like properties such as solubility, bioavailability, and target specificity.
The synthesis of this compound represents a testament to the ingenuity of modern organic chemistry techniques. The construction of the spirocyclic framework requires precise control over reaction conditions and stereochemistry. Advanced methodologies such as transition metal-catalyzed cyclizations and intramolecular condensations have been employed to achieve high yields and enantiopurity. These synthetic strategies not only highlight the compound's synthetic challenge but also showcase the progress made in developing efficient routes for complex molecular architectures.
From a research perspective, 2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one serves as a valuable tool for exploring new chemical space. Its unique structural features provide chemists with opportunities to design derivatives with enhanced pharmacological activity or improved pharmacokinetic profiles. Collaborative efforts between synthetic chemists and biologists are essential for unlocking its full potential in drug discovery pipelines.
The compound's potential extends beyond traditional pharmaceutical applications into areas such as agrochemicals and materials science. The spirocyclic scaffold can be modified to impart specific properties desirable in crop protection agents or functional materials. As research progresses, interdisciplinary approaches will continue to drive innovation by combining structural organic chemistry with cutting-edge biological assays.
In conclusion, 2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one (CAS No. 1824061-72-4) exemplifies how structural complexity can be harnessed for therapeutic benefit. Its unique architecture, functional groups, and predicted biological activity position it as a compelling subject for further investigation in medicinal chemistry research programs worldwide.
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